3-Fluoropiperidine

Physicochemical Profiling Medicinal Chemistry Property-Based Drug Design

3-Fluoropiperidine (CAS 116574-75-5) is a fluorinated derivative of the saturated six-membered nitrogen heterocycle piperidine, wherein a single fluorine atom replaces a hydrogen at the 3-position of the ring. This mono-fluorinated building block (MW 103.14 g/mol, C5H10FN) exhibits a calculated LogP of 1.03670 and a topological polar surface area of 12 Ų.

Molecular Formula C5H10FN
Molecular Weight 103.14
CAS No. 116574-75-5
Cat. No. B1141850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropiperidine
CAS116574-75-5
Molecular FormulaC5H10FN
Molecular Weight103.14
Structural Identifiers
SMILESC1CC(CNC1)F
InChIInChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropiperidine (CAS 116574-75-5): Physicochemical and Structural Profile for Rational Procurement


3-Fluoropiperidine (CAS 116574-75-5) is a fluorinated derivative of the saturated six-membered nitrogen heterocycle piperidine, wherein a single fluorine atom replaces a hydrogen at the 3-position of the ring [1]. This mono-fluorinated building block (MW 103.14 g/mol, C5H10FN) exhibits a calculated LogP of 1.03670 and a topological polar surface area of 12 Ų [2]. The strategic placement of the electronegative fluorine substituent imparts distinct electronic, conformational, and metabolic properties that differentiate it from the parent piperidine and other regioisomeric analogs [3].

Why Unsubstituted Piperidine or Alternate Regioisomers Cannot Substitute for 3-Fluoropiperidine in Medicinal Chemistry


The direct replacement of 3-fluoropiperidine with unsubstituted piperidine, 4-fluoropiperidine, or 3,3-difluoropiperidine is precluded by substantial, measurable differences in key physicochemical and biological parameters that govern molecular recognition and pharmacokinetic performance. The 3-position fluorine imparts a uniquely reduced basicity (pKa ≈ 9.3) relative to piperidine (pKa 11.22), which is distinct from the 4-substituted analog (pKa 9.4) and significantly more basic than the 3,3-difluoro derivative (pKa 6.51) [1][2]. This pKa shift directly influences the ionization state at physiological pH, impacting membrane permeability and target engagement [3]. Furthermore, the 3-fluoropiperidine scaffold demonstrates a unique conformational bias favoring an axial fluorine orientation in protonated or alkylated states (axial:equatorial ratio 96–100:1), a structural feature absent in other regioisomers and critical for dictating molecular shape and intermolecular interactions [4].

3-Fluoropiperidine (116574-75-5) Quantitative Differentiation Evidence vs. Key Analogs


Basic pKa Reduction of ~2 Units Relative to Unsubstituted Piperidine

The introduction of a single fluorine at the 3-position of the piperidine ring reduces the basicity of the secondary amine nitrogen by approximately 2 pKa units compared to the parent piperidine scaffold. This reduction is driven by the strong negative inductive effect (-I) of the electronegative fluorine atom situated two bonds away from the protonation center [1]. This pKa value is distinct from that of the 4-fluoropiperidine regioisomer (pKa 9.4) and substantially higher than the 3,3-difluoro analog (pKa 6.51), highlighting the unique electronic environment of the mono-3-fluoro substitution [2].

Physicochemical Profiling Medicinal Chemistry Property-Based Drug Design

UBLCP1 Proteasome Phosphatase Inhibition with 1.0 µM Potency

3-Fluoropiperidine has been identified as a key pharmacophore within compound 13, a potent and selective inhibitor of ubiquitin-like domain-containing C-terminal domain phosphatase 1 (UBLCP1), a negative regulator of the proteasome. Compound 13 exhibits an IC50 of 1.0 μM against UBLCP1 and demonstrates greater than 5-fold selectivity over a panel of protein phosphatases from distinct families [1]. While this activity is derived from an elaborated derivative, it establishes the 3-fluoropiperidine scaffold as a privileged starting point for developing chemical probes targeting UBLCP1-mediated protein degradation pathways .

Chemical Biology Enzyme Inhibition Ubiquitin-Proteasome System

Exclusive Axial Fluorine Conformation in Protonated Forms (96–100:1 Axial:Equatorial Ratio)

In aqueous solution, N-protonated 3-fluoropiperidine exhibits an extraordinary conformational preference for placing the fluorine substituent in an axial orientation, with an axial:equatorial ratio of 96–100:1 [1]. This bias persists across a range of N-alkylated derivatives and is driven by a favorable electrostatic alignment between the C–F and N+–H dipoles rather than traditional hydrogen bonding [2]. The persistence of this axial fluorine conformation, confirmed by X-ray crystallography and NMR spectroscopy, is a distinctive feature of the 3-fluoro substitution pattern that is not observed for the 4-fluoro regioisomer [3].

Conformational Analysis Molecular Recognition Structure-Based Drug Design

Metabolic Stability: No Radiodefluorination Observed in 3-Position

In studies developing 18F-labeled radiotracers for positron emission tomography (PET), 1,4-disubstituted 3-[18F]fluoropiperidine derivatives demonstrated no detectable radiodefluorination, indicating high metabolic stability of the carbon-fluorine bond at the 3-position [1]. Moderate radiometabolism was observed, attributed to other metabolic pathways, but the integrity of the C–F bond remained intact throughout in vivo evaluation [2]. This contrasts with certain other fluorinated heterocycles where defluorination can lead to loss of signal or generation of toxic metabolites.

Metabolic Stability PET Imaging Fluorine-18 Radiochemistry

Optimal Research and Development Applications for 3-Fluoropiperidine (116574-75-5)


Medicinal Chemistry: Lead Optimization via pKa Modulation and Conformational Restriction

Medicinal chemists seeking to optimize the pharmacokinetic profile of a piperidine-containing lead series can strategically incorporate 3-fluoropiperidine to reduce basicity by ~2 pKa units relative to unsubstituted piperidine, thereby improving passive permeability and potentially reducing hERG-related off-target activity [1]. Additionally, the unique axial fluorine conformation (96–100:1 axial:equatorial) provides a rigid, predictable molecular shape that can be exploited to enhance binding affinity and selectivity for protein targets with sterically demanding or electrostatically defined binding pockets [2].

Chemical Biology: Development of UBLCP1 Proteasome Phosphatase Probes

Researchers investigating the ubiquitin-proteasome system can utilize 3-fluoropiperidine as a core building block for synthesizing potent and selective UBLCP1 inhibitors (IC50 1.0 µM with >5-fold selectivity over related phosphatases) [3]. These tool compounds enable functional dissection of UBLCP1's role in regulating nuclear proteasome activity and may serve as starting points for therapeutic development in protein aggregation diseases .

PET Radiochemistry: Synthesis of Metabolically Stable 18F-Radiotracers

In positron emission tomography (PET) tracer development, the 3-fluoropiperidine scaffold offers a metabolically robust attachment point for fluorine-18. Studies confirm the absence of radiodefluorination in vivo, ensuring that the radioactive signal remains localized to the intact tracer molecule and minimizing background noise from free [18F]fluoride [4]. This property is critical for achieving high-quality PET imaging of neurological targets such as the NR2B NMDA receptor [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.